

# The Evolving Landscape of Tetrahydropyridopyrimidine Derivatives: A Structure-Activity Relationship Deep Dive

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## Compound of Interest

Compound Name: 5,6,7,8-Tetrahydropyrido[3,4-  
d]pyrimidine

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The tetrahydropyridopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This technical guide delves into the core of its structure-activity relationship (SAR), offering a comprehensive overview of key derivatives, their biological targets, and the experimental rigor behind their discovery. Through a detailed examination of quantitative data, experimental protocols, and signaling pathways, this document aims to provide a foundational resource for professionals engaged in the pursuit of novel therapeutics.

## Targeting Key Oncogenic and Metabolic Pathways

Tetrahydropyridopyrimidine derivatives have been successfully engineered to modulate the activity of several critical proteins implicated in cancer and metabolic disorders. Notably, these compounds have shown significant promise as inhibitors of Smoothened (Smo) in the Hedgehog signaling pathway, mutant KRAS (specifically G12C), the PI3K/mTOR pathway, and Anaplastic Lymphoma Kinase (ALK). Furthermore, their utility extends to metabolic regulation as dual modulators of GPR119 and DPP-4.

## Smoothened (Smo) Antagonists in the Hedgehog Signaling Pathway

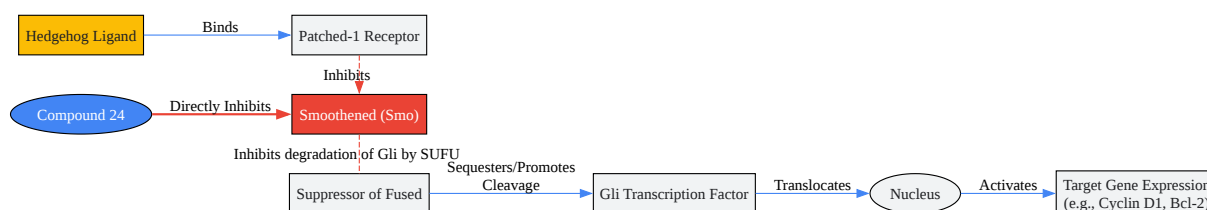
Aberrant activation of the Hedgehog (Hh) signaling pathway is a known driver in the development of medulloblastoma.[1] Tetrahydropyrido[4,3-d]pyrimidine derivatives have been identified as potent antagonists of the Smoothened (Smo) receptor, a central component of this pathway.[1][2]

A key breakthrough in this area is represented by compound 24, which demonstrated significantly improved potency and pharmacokinetic profiles compared to the FDA-approved drug vismodegib.[1] The improved aqueous solubility of this series of compounds addresses a major limitation of vismodegib, which suffers from nonlinear pharmacokinetics at higher doses. [1] The SAR studies revealed that specific substitutions on the tetrahydropyridopyrimidine core are crucial for potent Smo inhibition and favorable drug-like properties.

### Quantitative SAR Data for Smoothened Antagonists

Compound	NIH3T3-GRE-Luc IC50 (nM)	Oral Bioavailability (Rat, %)	Oral Bioavailability (Beagle Dog, %)
Vismodegib	21	-	-
24	7	62	72

### Signaling Pathway: Hedgehog Pathway Inhibition



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Caption: Inhibition of the Hedgehog signaling pathway by tetrahydropyridopyrimidine derivatives targeting Smoothened.

## Irreversible Covalent Inhibitors of KRAS-G12C

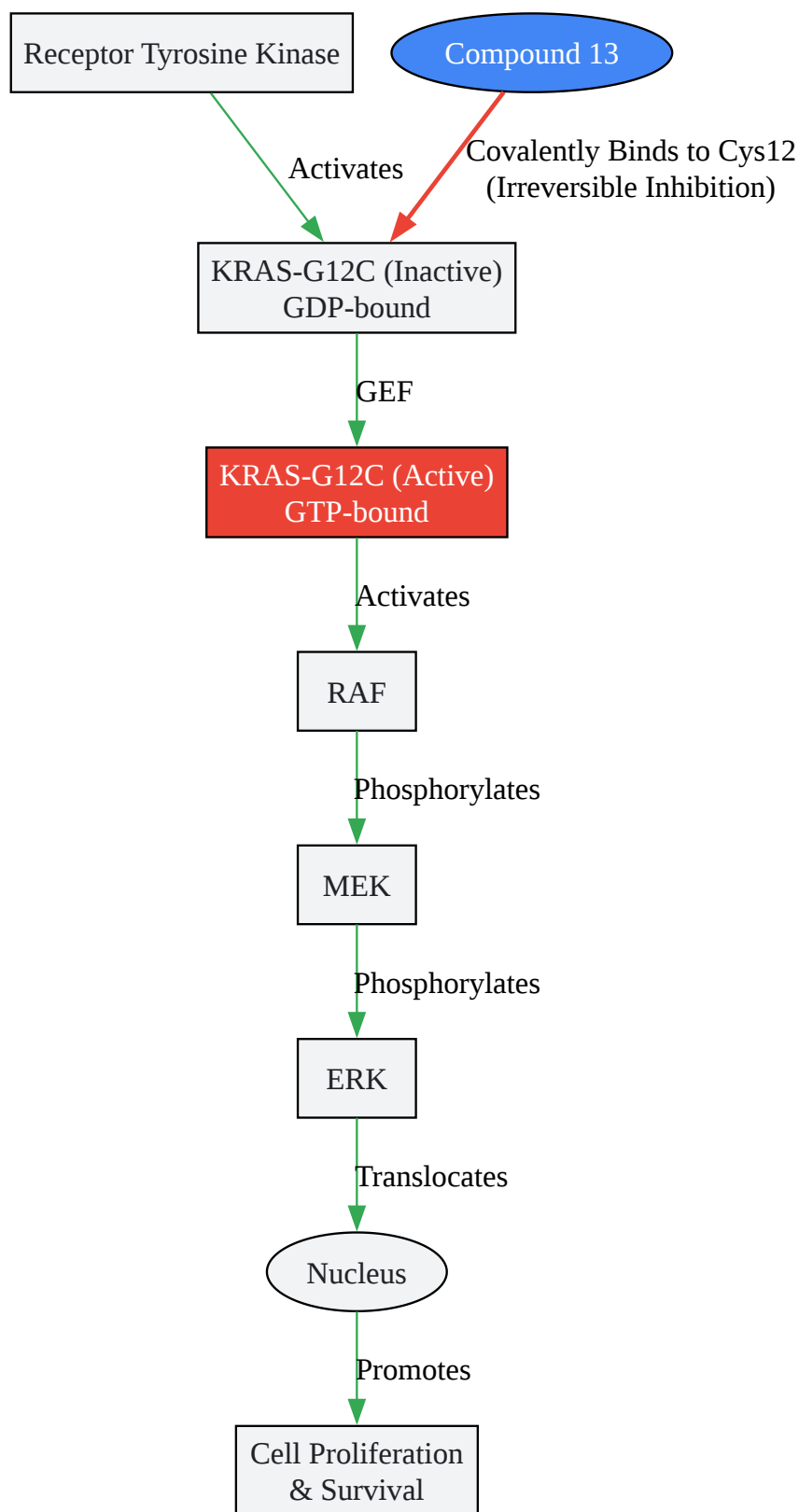
Mutations in the KRAS oncogene are prevalent in many aggressive cancers, and the KRAS-G12C mutation has been a particularly challenging target.<sup>[3][4]</sup> A series of tetrahydropyridopyrimidines have been developed as irreversible covalent inhibitors that specifically target the mutant cysteine residue in KRAS-G12C.<sup>[3][4][5]</sup> These inhibitors lock the protein in its inactive, GDP-bound state.<sup>[3]</sup>

The SAR for this class of inhibitors is well-defined, with key interactions identified through X-ray crystallography.<sup>[3]</sup> For instance, compound 4 forms a covalent bond with Cys12 and establishes hydrogen bonds with Lys16 and His95 in the switch II pocket.<sup>[3]</sup> Further optimization, including the introduction of a naphthol group and substitutions at the C-2 position of the pyrimidine ring, led to compound 13, which exhibits potent cellular activity and in vivo tumor regression.<sup>[3]</sup>

### Quantitative SAR Data for KRAS-G12C Inhibitors

Compound	Protein Modification (%) (3h, 5μM)	H358 Cell IC50 (μM)
4	13	>16
8 (Naphthol analog)	99	7.6
13	-	0.07

Signaling Pathway: KRAS-MAPK Pathway Inhibition



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Caption: Irreversible inhibition of the KRAS-MAPK signaling pathway by covalent binding of tetrahydropyridopyrimidine derivatives to KRAS-G12C.

## Dual PI3K/mTOR and Selective ALK Inhibition

The versatility of the tetrahydropyridopyrimidine scaffold is further highlighted by its application in developing inhibitors for other critical cancer targets.

**PI3K/mTOR Inhibitors:** A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines have been synthesized and evaluated as dual inhibitors of PI3K and mTOR.[6] The SAR studies indicated that modifications at the C-7 position can significantly enhance potency and modulate the selectivity profile.[6] For instance, compounds 5, 19, and 21 emerged as potent dual inhibitors, while compound 32 showed quasi-selective inhibition of PI3K.[6]

Quantitative SAR Data for PI3K $\alpha$ /mTOR Inhibitors[6]

Compound	PI3K $\alpha$ IC50 (nM)	mTOR IC50 (nM)
5	3	31
19	6	63
21	7	81
32	100	>1000

**ALK Inhibitors:** Dysregulation of anaplastic lymphoma kinase (ALK) is implicated in various cancers. Tetrahydropyrido[2,3-b]pyrazines, a related scaffold, have been developed as potent and selective ALK inhibitors.[7] Through rapid SAR elaboration, analogs were identified that inhibit ALK with low nanomolar potency in enzymatic assays and sub-micromolar potency in cellular assays.[7]

## Experimental Protocols: A Foundation for Reproducibility

The development of these potent tetrahydropyridopyrimidine derivatives is underpinned by robust experimental methodologies. Below are generalized protocols representative of the key experiments cited in the literature.

# General Synthesis of Tetrahydropyridopyrimidine Derivatives

The synthesis of the tetrahydropyridopyrimidine core and its derivatives often involves multi-step reaction sequences. A common strategy for the synthesis of KRAS-G12C inhibitors is outlined below.<sup>[3]</sup>

## Experimental Workflow: Synthesis of KRAS-G12C Inhibitors



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Caption: A generalized synthetic workflow for the preparation of tetrahydropyridopyrimidine-based KRAS-G12C inhibitors.

### Detailed Protocol:

- **Step 1: Piperazine Addition:** Commercially available 4-chloro-N-Boc-tetrahydropyridopyrimidine is reacted with Cbz-piperazine in the presence of a base (e.g., DIEA) in a solvent like DMA under microwave irradiation.
- **Step 2: Deprotection:** The resulting intermediate is treated with trifluoroacetic acid (TFA) to remove the Boc protecting group, yielding the corresponding amine.
- **Step 3: Aryl Coupling:** The amine is then coupled with an appropriate aryl or heteroaryl halide (e.g., a naphthalene derivative) using Buchwald-Hartwig amination conditions, employing a palladium catalyst and a suitable ligand.

## Biological Assays

Protein Modification Assay (for covalent inhibitors):<sup>[3]</sup>

- Recombinant KRAS-G12C protein is incubated with the test compound at a specific concentration and for a defined period.

- The reaction is quenched, and the protein is analyzed by mass spectrometry (MS).
- The percentage of protein covalently modified by the compound is determined by comparing the peak intensities of the modified and unmodified protein.

#### Cellular Assay for ERK Phosphorylation:[3]

- A KRAS-G12C mutant cell line (e.g., H358) is treated with varying concentrations of the test compound.
- After incubation, cells are lysed, and protein concentrations are determined.
- The levels of phosphorylated ERK (p-ERK) and total ERK are measured using an immunoassay (e.g., ELISA or Western blot).
- The IC<sub>50</sub> value is calculated as the concentration of the compound that causes a 50% reduction in p-ERK levels.

In Vitro Safety Pharmacology Profiling:[8] A panel of radioligand binding and enzyme inhibition assays is used to assess the off-target activity of the compounds. This typically includes a broad range of G-protein coupled receptors (GPCRs), ion channels, and enzymes to identify potential adverse drug reactions early in the discovery process.[8] Direct IC<sub>50</sub> determinations with multiple concentrations are performed for each target.

## Conclusion and Future Directions

The tetrahydropyridopyrimidine scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of key biological targets. The SAR studies highlighted herein demonstrate that subtle structural modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The successful development of covalent KRAS-G12C inhibitors and highly potent Smo antagonists underscores the power of structure-based drug design in conjunction with this versatile chemical framework.

Future research will likely focus on exploring new substitution patterns to identify novel biological targets, optimizing the pharmacokinetic profiles to enhance in vivo efficacy and safety, and applying this scaffold to other disease areas where the identified targets play a

crucial role. The in-depth understanding of the SAR of tetrahydropyridopyrimidine derivatives will undoubtedly continue to fuel the discovery of next-generation therapeutics.

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